Aminon

uranium determination extraction-photometry interference tolerance

Stock the only pyrazolone-arylmethane dye validated for both uranium(VI) geochemical/nuclear analysis and pharmaceutical pilocarpine QC. Aminon (CAS 34815-94-6) forms a unique 1:2:2 ternary complex enabling direct spectrophotometry with 500-fold interferent tolerance—eliminating masking steps required by Arsenazo III. Consolidate inventory, reduce sample prep time, and ensure method-specific compliance. Inquire for custom pack sizes and purchase specifications.

Molecular Formula C27H33N5O5S
Molecular Weight 539.6 g/mol
CAS No. 34815-94-6
Cat. No. B1214360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminon
CAS34815-94-6
Synonymsaminon
Molecular FormulaC27H33N5O5S
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O)C4=CC=C(C=C4)S(=O)(=O)[O-].[NH4+]
InChIInChI=1S/C27H30N4O5S.H3N/c1-18-25(26(32)31(28-18)23-14-16-24(17-15-23)37(34,35)36)27(33,19-6-10-21(11-7-19)29(2)3)20-8-12-22(13-9-20)30(4)5;/h6-17,25,33H,1-5H3,(H,34,35,36);1H3
InChIKeyBCTILSWHJRTUIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminon (CAS 34815-94-6): A Dual-Purpose Pyrazolone-Arylmethane Reagent for Extractive-Photometric Determination of Pilocarpine and Uranium(VI)


Aminon (CAS 34815-94-6) is a specialty pyrazolone-arylmethane dye with the IUPAC name 4-(4-(bis(4-(dimethylamino)phenyl)hydroxymethyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl) benzenesulfonic acid ammonium salt, bearing the molecular formula C₂₇H₃₃N₅O₅S and a molecular weight of 539.65 g/mol [1]. It is formally classified as a pyrazole derivative in the MeSH thesaurus and functions as an ion-pairing chromogenic reagent for the extractive and photometric determination of the alkaloid pilocarpine as well as a mixed-ligand complexing agent for uranium(VI) in conjunction with antipyrine . Unlike generic acid-dye indicators or single-metal chromogenic reagents, Aminon occupies a narrow functional niche defined by its structural capacity to form both binary ion-association complexes with alkaloidal bases and ternary heteroligand complexes with actinyl cations, a dual reactivity profile that is not replicated by common pyrazolone or triphenylmethane dye alternatives [1].

Why Generic Pyrazolone Dyes or Common Uranium Chromogens Cannot Substitute for Aminon in Regulated or Multi-Element Matrices


Aminon cannot be replaced by general-purpose pyrazolone dyes (e.g., Chromopyrazole-1, Chromopyrazole-2) or by broadly used uranium reagents such as Arsenazo III in applications that demand simultaneous alkaloid and actinide compatibility, because Aminon's molecular architecture—combining a sulfonated N-phenylpyrazolone core with a bis(dimethylamino)triphenylcarbinol moiety—confers a unique mixed-ligand coordination mode (1:2:2 U:antipyrine:Aminon) that is inaccessible to structurally simpler analogs [1]. The sulfonate group provides aqueous solubility and ion-pairing capacity for alkaloid extraction, while the dimethylamino-substituted aromatic rings enable charge-transfer interactions that stabilize ternary uranium complexes, a duality absent in mono-functional reagents such as bromophenol blue (purely an ion-pairing agent) or Arsenazo III (a bis-azo chelator with cross-reactivity toward Th and Zr) [2]. Procurement decisions that treat Aminon as interchangeable with any pyrazolone dye or any uranium chromogen therefore risk method failure in validated protocols where the specific complex stoichiometry and interference tolerance profile have been empirically established [1].

Quantitative Differentiation Evidence: Aminon vs. Closest Analytical Reagent Comparators for Uranium(VI) and Alkaloid Determination


Superior Multi-Element Interference Tolerance in U(VI) Extraction-Photometry: Aminon-Antipyrine vs. Arsenazo III

In the Aminon-antipyrine-chloroform extraction system, Th, Sc, In, Fe(III), rare earth elements (REE), Zr, and Mo(VI) at a 500-fold molar excess do not interfere with U(VI) determination [1]. By contrast, Arsenazo III—the most widely used uranium chromogen—is known to be seriously interfered with by Th and Zr, requiring masking agents such as diethylenetriaminepenta-acetic acid (DTPA) to suppress cross-reactivity [2]. This means the Aminon-based method tolerates a 500× excess of these interferents without auxiliary masking, whereas Arsenazo III protocols require additional reagent steps to achieve comparable selectivity [2].

uranium determination extraction-photometry interference tolerance nuclear forensics ternary complex

Molar Absorptivity Benchmarking: Aminon ε₄₇₀ = 4.5 × 10⁴ vs. Chlorophosphonazo-III and Malachite Green Extraction Systems

The U(VI)-antipyrine-Aminon complex extracted into chloroform exhibits a molar absorptivity of ε₄₇₀ = 4.5 × 10⁴ L·mol⁻¹·cm⁻¹ at 470 nm [1]. This sensitivity is comparable to Arsenazo III under acidic aqueous conditions (reported ε = 4.45 × 10⁴–1.45 × 10⁵ depending on medium) [2], but notably lower than Chlorophosphonazo-III for U(IV) (ε = 12.1 × 10⁴) [3] and Malachite Green extraction systems (ε = 8.3 × 10⁴ at 635 nm) [4]. However, the Aminon system achieves its sensitivity without the preliminary reduction step to U(IV) required by Chlorophosphonazo-III and without the mandatory MIBK pre-extraction required by Malachite Green methods [3][4]. The Aminon working range of 2–30 μg U(VI) per determination [1] is operationally convenient for trace-level nuclear material accounting and environmental monitoring.

molar absorptivity sensitivity benchmarking uranium photometry extraction spectrophotometry analytical method validation

Validated Dual-Application Pedigree: Pilocarpine Quantification in Pharmacopoeial Context vs. Bromocresol Purple and HPLC Methods

Aminon is specifically indexed in the MeSH thesaurus with the functional annotation 'used in extractive and photometric determination of pilocarpine,' supported by primary references in Farm Z (3:635; 1976) and Farmatsiia (26(1):86; 1977) [1]. This places Aminon among a very limited set of reagents whose sole documented analytical utility spans two distinct regulated application domains: pharmaceutical alkaloid quality control and nuclear-sector uranium analysis. In the pilocarpine determination context, Aminon functions as an ion-pairing agent for extractive photometry of the tertiary amine alkaloid, conceptually analogous to bromocresol purple (used at pH 6, measurement at 580 nm) [2] or bromothymol blue methods. However, unlike these generic sulfonphthalein acid-dyes—which are unselective and used for dozens of alkaloid assays—Aminon was specifically reported and validated for pilocarpine determination in the peer-reviewed pharmaceutical literature of the 1970s, providing a documented method-specific selectivity precedent [1].

pilocarpine assay alkaloid determination pharmaceutical quality control ion-pair extraction pharmacopoeial method

Structural Differentiation from Chromopyrazole Congeners: Sulfophenyl Substitution Enables Ternary Complex Formation Inaccessible to Chromopyrazole-1 and Chromopyrazole-2

Aminon differs structurally from the related pyrazolone-arylmethane dyes Chromopyrazole-1 and Chromopyrazole-2 by the presence of a sulfonate group on the N-phenyl ring of the pyrazolone core (1-n-sulfophenyl-3-methyl-pyrazolon-5-yl substituted with a bis(4-dimethylaminophenyl)carbinol moiety) [1]. While Chromopyrazole-1 and Chromopyrazole-2 have been recommended for coprecipitation-based concentration of uranium microamounts [2], they lack the sulfonate group that enables Aminon to function simultaneously as an aqueous-soluble ion-pairing agent for alkaloid extraction and as a component of the ternary U(VI)-antipyrine-Aminon complex with defined stoichiometry UO₂L₂A₂ [1]. The sulfonate group also modulates the hydrophilic-hydrophobic balance of the dye, directly affecting its surfactant properties at the solution-air interface—a parameter shown to correlate with coprecipitation efficiency in pyrazolone-arylmethane systems [2].

pyrazolone-arylmethane dye sulfophenyl substitution ternary complex coprecipitation uranium concentration

High-Value Procurement Scenarios for Aminon (CAS 34815-94-6) Based on Evidence-Differentiated Performance


Trace Uranium(VI) Determination in Rare-Earth-Rich Mineral Leachates Without Masking Agents

In geochemical exploration and nuclear ore processing laboratories, uranium must be quantified in matrices containing high concentrations of thorium, zirconium, rare earth elements, and iron. The Aminon-antipyrine extraction-photometric method tolerates a 500-fold molar excess of Th, Sc, REE, Zr, Fe(III), and Mo(VI) without any masking reagents [1]. This eliminates the DTPA/tartaric acid masking steps mandatory in Arsenazo III protocols [2], reducing per-sample preparation time and eliminating a potential source of systematic error from incomplete masking. The defined UO₂L₂A₂ complex stoichiometry further supports direct spectrophotometric quantification at 470 nm within the 2–30 μg U(VI) working range [1].

Pharmaceutical Quality Control of Pilocarpine in Ophthalmic Formulations Using a Literature-Validated Extractive-Photometric Method

For pharmaceutical QC laboratories requiring compendial or literature-supported methods for pilocarpine assay, Aminon provides an extractive-photometric pathway documented in the peer-reviewed pharmaceutical literature (Farm Z 3:635; 1976; Farmatsiia 26(1):86; 1977) and cross-referenced in the NLM MeSH thesaurus [3]. While HPLC methods for pilocarpine (RP-HPLC with UV detection at 220 nm) [4] offer isopilocarpine resolution, Aminon-based extractive photometry may serve as a cost-effective orthogonal method when HPLC instrumentation is unavailable or when a rapid, non-chromatographic identity and content confirmation is needed for batch release testing.

Multi-Purpose Reagent Procurement for Laboratories Serving Both Environmental Nuclear and Pharmaceutical Sectors

Contract analytical laboratories that handle both environmental uranium monitoring (e.g., groundwater surveillance near mining sites) and pharmaceutical alkaloid testing can consolidate their chromogenic reagent inventory by stocking Aminon, the only pyrazolone-arylmethane reagent with literature-validated methods in both application domains [1][3]. This dual-utility profile reduces the number of specialty reagents requiring separate procurement, storage, and expiry-date tracking, while providing documented selectivity data for both uranium (500-fold interferent tolerance) [1] and pilocarpine [3] determinations.

Uranium Pre-Concentration in Nuclear Forensics and Environmental Monitoring via Ternary Complex Extraction

In nuclear forensics and environmental radiochemistry, pre-concentration of trace uranium from large-volume aqueous samples is often required prior to instrumental analysis. The Aminon-antipyrine-chloroform extraction system achieves quantitative recovery of 2–30 μg U(VI) as a well-characterized UO₂L₂A₂ ternary complex with ε₄₇₀ = 4.5 × 10⁴ [1], enabling direct photometric readout without back-extraction or additional chromogenic steps. The established interference tolerance profile (500× excess of Th, Sc, REE, Zr, Fe(III), Mo(VI)) [1] makes this approach particularly suitable for samples with complex cationic backgrounds where Arsenazo III [2] or Malachite Green [5] methods would require multi-step separation protocols.

Technical Documentation Hub

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